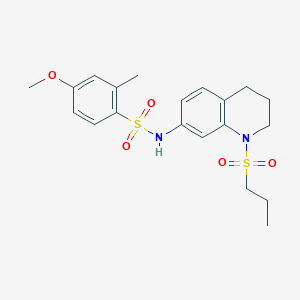
4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a novel organic compound with a diverse range of potential applications in the fields of chemistry, biology, medicine, and industry. Characterized by its complex molecular structure, this compound exemplifies the intricate nature of modern synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves multiple steps, typically initiated by the preparation of intermediate compounds such as 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline. The key reactions include sulfonation, methylation, and methoxylation, which are conducted under carefully controlled conditions to ensure high purity and yield. Common reagents used in the synthesis include sulfonyl chlorides, methyl iodide, and methanol, while the reaction conditions may involve refluxing, acid or base catalysis, and various purification techniques such as recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The focus is on optimizing reaction conditions to maximize output while minimizing waste and energy consumption. Techniques such as automated control systems and high-throughput screening are employed to ensure consistent product quality.
化学反应分析
Types of Reactions: The compound undergoes a variety of chemical reactions, including:
Oxidation: Can lead to the formation of sulfoxides or sulfones under oxidizing conditions.
Reduction: Potentially reduces to amines or other reduced forms using hydrogenation or metal hydride reagents.
Substitution: The aromatic sulfonamide group allows for electrophilic and nucleophilic substitutions, providing a pathway to create numerous derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like thiols and amines.
Major Products Formed: Depending on the reaction conditions, major products can include:
Sulfone derivatives
Reduced amines
Various substituted quinolines
科学研究应用
Chemistry: In chemistry, this compound is used as a starting material for the synthesis of more complex molecules. Its versatile functional groups make it an important intermediate in organic synthesis and materials science.
Biology: In biological research, it serves as a probe or inhibitor to study enzyme functions, particularly those involved in sulfonylation reactions. Its structural characteristics allow for selective interaction with specific biological targets.
Medicine: The compound holds potential as a pharmacophore in drug design, especially in the development of anti-inflammatory and anti-cancer agents. Its unique structure may provide novel mechanisms of action compared to existing treatments.
Industry: Industrially, it can be used in the manufacture of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
作用机制
The mechanism by which 4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonamide group plays a crucial role in these interactions, often mimicking the natural substrate of the target enzyme. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and alteration of cellular processes.
相似化合物的比较
Similar Compounds:
4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide
4-methoxy-2-methyl-N-(1-(butylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Uniqueness: What sets 4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide apart from similar compounds is its specific combination of functional groups, which grants it unique reactivity and interaction profiles. The presence of the methoxy and methyl groups, along with the propylsulfonyl and benzenesulfonamide moieties, creates a distinctive chemical landscape that can interact with a diverse range of biological and chemical targets.
This compound epitomizes the innovative spirit of modern chemistry, opening up new avenues for research and application across multiple scientific domains. What do you think? Fascinating stuff, right?
属性
IUPAC Name |
4-methoxy-2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-4-12-28(23,24)22-11-5-6-16-7-8-17(14-19(16)22)21-29(25,26)20-10-9-18(27-3)13-15(20)2/h7-10,13-14,21H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXECOQRWPMTDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
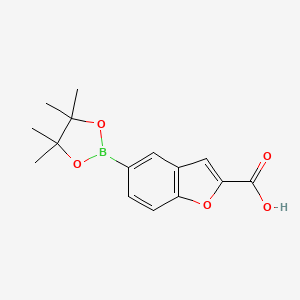
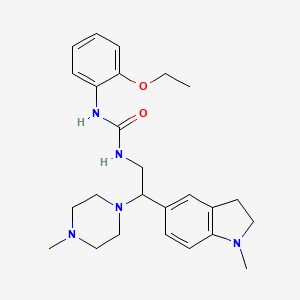
![[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B2533549.png)
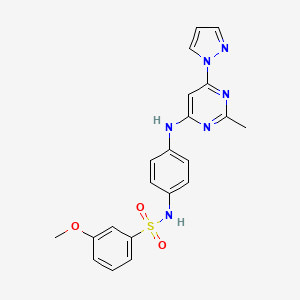
![N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2533552.png)
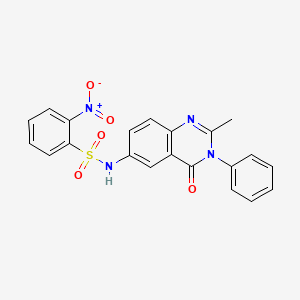
![7-(diethylamino)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2533554.png)
![rac-tert-butylN-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamatehydrochloride](/img/structure/B2533555.png)
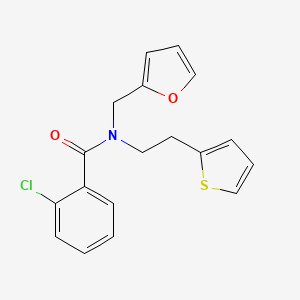
![3-{6-[4-(4-Acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2533557.png)
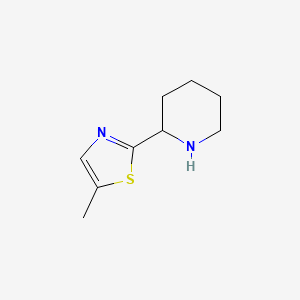
![(5R,7S)-N-(Cyanomethyl)-N,2-diethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2533564.png)
![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide](/img/structure/B2533565.png)
![2-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}butanamide](/img/structure/B2533567.png)
